molecular formula C14H12ClNO3S B2980902 4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate CAS No. 301194-63-8

4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate

Cat. No.: B2980902
CAS No.: 301194-63-8
M. Wt: 309.76
InChI Key: AGCVHJHWPVFODF-MHWRWJLKSA-N
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Description

4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate is a chemical compound with the molecular formula C14H12ClNO3S and a molecular weight of 309.77 g/mol . It is characterized by the presence of a chlorophenyl group, an imino group, and a methanesulfonate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate typically involves the reaction of 4-chlorobenzaldehyde with 4-aminophenyl methanesulfonate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imino linkage. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. The chlorophenyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate can be compared with similar compounds such as:

Properties

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-20(17,18)19-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCVHJHWPVFODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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